4-(Hydroxymethyl)-3-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Hydroxymethyl)benzoic acid has been studied. A sustainable route has been reported for the production of terephthalic acid (PTA) from 5-(hydroxymethyl)furoic acid (HMFA) and ethylene, both of which can be derived from biomass. This process starts with the production of 4-(hydroxymethyl)benzoic acid (HMBA) from HMFA and ethylene catalyzed by Sn-BEA .Chemical Reactions Analysis
The electrochemical oxidation of 4-(Hydroxymethyl)benzoic acid has been investigated. Both 4-carboxybenzaldehyde and terephthalic acid are detected as the products of electrochemical oxidation of 4-HMBA on the Au working electrode .Scientific Research Applications
Antitumoral Agent Studies
4-Bromomethyl-3-nitrobenzoic acid, a related nitroaromatic compound, has shown promise as an antitumoral agent. Its activity and stability have been investigated, highlighting its potential in cancer research. Stability and selectivity analyses under various conditions, including hydrolytic, oxidative, and light exposure, were conducted using high-performance liquid chromatography-ultraviolet assay (de Freitas et al., 2014).
Crystal Structure Analysis
Studies on the crystal structures of various salts of 4-nitrobenzoic acid, a chemically similar compound, have provided insights into the hydrogen-bonding networks in these compounds. This research is crucial for understanding the molecular interactions and properties of these compounds (Chumakov et al., 2006).
Anticonvulsant Activity Research
Zn(II) and Co(II) complexes of 3-nitro-4-hydroxybenzoic acid were synthesized and analyzed for their anticonvulsant activities. This research showcases the medical applications of these compounds, particularly in the treatment of epilepsy (D'angelo et al., 2008).
Gene Expression Activation
A study demonstrated the use of upconverting rods (UCRs) for NIR-controlled gene expression. The UCRs, in combination with 4-(hydroxymethyl)-3-nitrobenzoic acid, achieved targeted gene expression with high spatial and temporal resolutions, highlighting its potential in genetic engineering and therapy (Zheng et al., 2016).
Chemical Synthesis and Transformation
Research into the chemical synthesis and transformation of compounds like this compound can lead to the development of new pharmaceuticals, materials, and industrial processes. Studies have investigated the structural and chemical properties of such compounds, contributing to a broader understanding of organic chemistry and material science (Wierenga et al., 1984).
Safety and Hazards
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used in the synthesis of indole derivatives , which are prevalent in various biologically active compounds.
Mode of Action
It’s known that it can be involved in the synthesis of indole derivatives . These derivatives play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Biochemical Pathways
Indole derivatives, which can be synthesized using this compound, are known to be involved in various biological activities .
Result of Action
It’s known that it can be used in the synthesis of indole derivatives , which have various biologically vital properties .
Properties
IUPAC Name |
4-(hydroxymethyl)-3-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO5/c10-4-6-2-1-5(8(11)12)3-7(6)9(13)14/h1-3,10H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOYLJCVVIDGBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30363554 | |
Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82379-38-2 | |
Record name | 4-Hydroxymethyl-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30363554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.